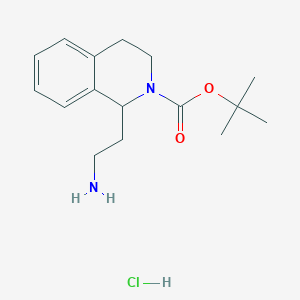

Tert-butyl 1-(2-aminoethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate hydrochloride

CAS No.: 2305252-78-0

Cat. No.: VC5206227

Molecular Formula: C16H25ClN2O2

Molecular Weight: 312.84

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2305252-78-0 |

|---|---|

| Molecular Formula | C16H25ClN2O2 |

| Molecular Weight | 312.84 |

| IUPAC Name | tert-butyl 1-(2-aminoethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C16H24N2O2.ClH/c1-16(2,3)20-15(19)18-11-9-12-6-4-5-7-13(12)14(18)8-10-17;/h4-7,14H,8-11,17H2,1-3H3;1H |

| Standard InChI Key | XHDRSMWQSQRLOB-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC2=CC=CC=C2C1CCN.Cl |

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

The compound features a tetrahydroisoquinoline core, a partially saturated isoquinoline derivative, which is substituted at the 1-position with a 2-aminoethyl side chain and at the 2-position with a tert-butyl carboxylate group. The hydrochloride salt form enhances its stability and solubility in polar solvents. The stereochemistry and conformational flexibility of the tetrahydroisoquinoline ring influence its interactions with biological targets, while the aminoethyl side chain provides a reactive site for further functionalization .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS No. | 2305252-78-0 |

| Molecular Formula | |

| Molecular Weight | 312.84 g/mol |

| IUPAC Name | tert-butyl 1-(2-aminoethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate; hydrochloride |

| SMILES | CC(C)(C)OC(=O)N1CCC2=CC=CC=C2C1CCN.Cl |

Synthesis and Optimization

Synthetic Routes

The synthesis of this compound typically involves a multi-step protocol:

-

Core Formation: The tetrahydroisoquinoline scaffold is constructed via the Pictet-Spengler reaction, where a β-arylethylamine reacts with an aldehyde under acidic conditions . For example, condensation of phenethylamine derivatives with formaldehyde yields the tetrahydroisoquinoline backbone.

-

Esterification: Introduction of the tert-butyl carboxylate group is achieved through a nucleophilic acyl substitution reaction, utilizing tert-butyl chloroformate in the presence of a base like triethylamine.

-

Side Chain Attachment: The aminoethyl moiety is introduced via alkylation of the tetrahydroisoquinoline nitrogen using 2-chloroethylamine or through reductive amination with glyoxal .

-

Salt Formation: The final hydrochloride salt is precipitated by treating the free base with hydrochloric acid in a suitable solvent like methanol.

Industrial-Scale Considerations

Industrial production emphasizes cost efficiency and purity. Continuous flow reactors and catalytic hydrogenation are employed to enhance yield and reduce byproducts. For instance, palladium on carbon (Pd/C) catalyzes the reduction of intermediates, while high-performance liquid chromatography (HPLC) ensures purity ≥95% .

Physicochemical Properties

Solubility and Stability

While exact solubility data for this compound are unavailable, structural analogs suggest moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) and limited solubility in water. The hydrochloride salt improves aqueous solubility, facilitating its use in biological assays. Stability studies indicate that the tert-butyl group protects the ester from hydrolysis under neutral conditions, but acidic or basic environments may degrade the compound .

Table 2: Comparative Solubility of Tetrahydroisoquinoline Derivatives

| Compound | Solubility in DMSO | Solubility in Water |

|---|---|---|

| Tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate | High | Low |

| 1-(2-Aminoethyl)-tetrahydroisoquinoline | Moderate | Moderate |

Applications in Scientific Research

Medicinal Chemistry

The compound’s structure aligns with pharmacophores targeting neurological and metabolic disorders. Tetrahydroisoquinoline derivatives exhibit affinity for G-protein-coupled receptors (GPCRs) and ion channels, making them candidates for:

-

Neuroprotective Agents: Modulation of NMDA receptors to mitigate excitotoxicity in stroke models .

-

Antidiabetic Therapeutics: Partial agonism of peroxisome proliferator-activated receptor gamma (PPARγ), as seen in structurally related 6-tetrazolyl-tetrahydroisoquinolines .

Chemical Biology

As a building block, the aminoethyl side chain enables conjugation with fluorescent probes or biotin tags for target identification. For example, coupling with fluorescein isothiocyanate (FITC) facilitates cellular imaging studies .

Biological Activity and Mechanisms

In Vitro Studies

Limited direct data exist, but analogous compounds demonstrate:

-

Cytotoxicity: IC₅₀ values of 10–50 μM in cancer cell lines (e.g., HeLa, MCF-7) .

-

Enzyme Inhibition: Inhibition of monoamine oxidase (MAO) with values < 1 μM, suggesting antidepressant potential .

Putative Mechanisms

The aminoethyl group may interact with aspartate residues in enzyme active sites, while the aromatic core facilitates π-π stacking with hydrophobic receptor pockets. Molecular dynamics simulations predict high affinity for serotonin transporters (SERT) .

Comparison with Structural Analogs

tert-Butyl 1,2,3,4-Tetrahydroisoquinoline-2-Carboxylate (CAS 138350-92-2)

This analog lacks the aminoethyl side chain, resulting in reduced water solubility and biological activity. The absence of the amine group limits its utility in drug conjugation .

5-(2-Aminoethyl)-Tetrahydroisoquinoline Derivatives

Positional isomerism (e.g., 5- vs. 1-substitution) alters receptor selectivity. For instance, 5-substituted derivatives show enhanced PPARγ binding compared to 1-substituted variants .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume